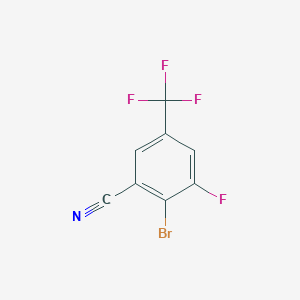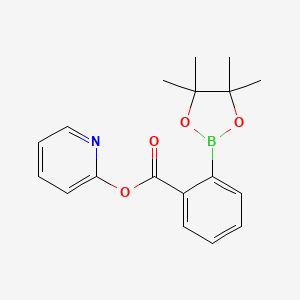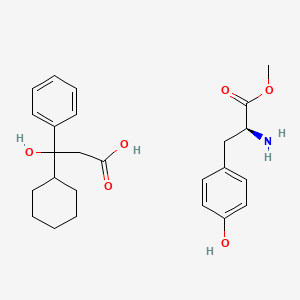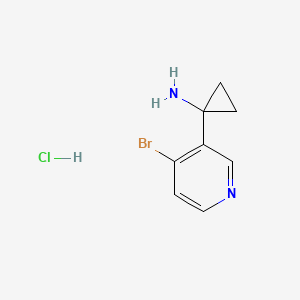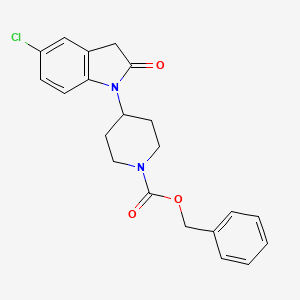
Benzyl 4-(5-chloro-2-oxoindolin-1-YL)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-(5-chloro-2-oxoindolin-1-YL)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzyl group, a piperidine ring, and an indolin-2-one moiety with a chlorine substituent, making it a unique and versatile molecule in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(5-chloro-2-oxoindolin-1-YL)piperidine-1-carboxylate typically involves the reaction of isatins with piperidine derivatives. One common method includes the use of dimethylformamide (DMF) as a solvent and potassium carbonate (K₂CO₃) as a base. The reaction is carried out at elevated temperatures (around 80°C) with the addition of a catalytic amount of potassium iodide (KI) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl 4-(5-chloro-2-oxoindolin-1-YL)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy or amino derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy or amino derivatives .
Wissenschaftliche Forschungsanwendungen
Benzyl 4-(5-chloro-2-oxoindolin-1-YL)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: The compound can be used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Benzyl 4-(5-chloro-2-oxoindolin-1-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, as an acetylcholine esterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where acetylcholine levels are typically reduced .
Vergleich Mit ähnlichen Verbindungen
Donepezil: A well-known acetylcholine esterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholine esterase inhibitor with similar therapeutic applications.
Galantamine: A natural alkaloid that also inhibits acetylcholine esterase.
Comparison: Benzyl 4-(5-chloro-2-oxoindolin-1-YL)piperidine-1-carboxylate is unique due to its specific structural features, such as the indolin-2-one moiety and the chlorine substituent. These features may confer distinct biological activities and therapeutic potential compared to other acetylcholine esterase inhibitors .
Eigenschaften
CAS-Nummer |
1956385-23-1 |
|---|---|
Molekularformel |
C21H21ClN2O3 |
Molekulargewicht |
384.9 g/mol |
IUPAC-Name |
benzyl 4-(5-chloro-2-oxo-3H-indol-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C21H21ClN2O3/c22-17-6-7-19-16(12-17)13-20(25)24(19)18-8-10-23(11-9-18)21(26)27-14-15-4-2-1-3-5-15/h1-7,12,18H,8-11,13-14H2 |
InChI-Schlüssel |
BYMYZXZJHWJRPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N2C(=O)CC3=C2C=CC(=C3)Cl)C(=O)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3S,5R,8S,9S,10S,11S,13S,14S,17S)-3,11-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone](/img/structure/B13428651.png)
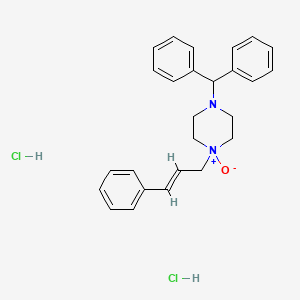
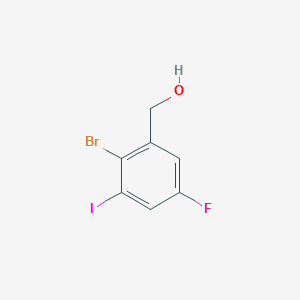
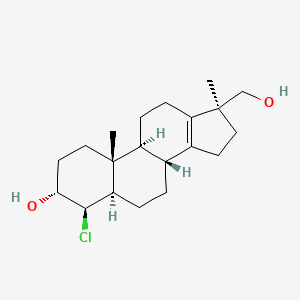

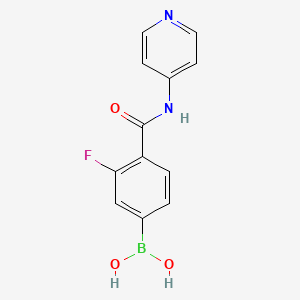
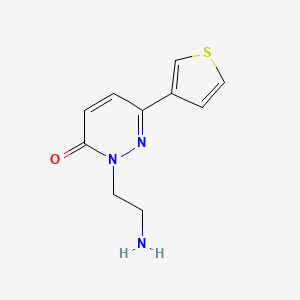


![(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B13428704.png)
